molecular formula C18H16N6O2S B4426088 4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE

4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE

Cat. No.: B4426088
M. Wt: 380.4 g/mol
InChI Key: XCDBNRUDOGMKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a benzyl-substituted tetraazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a quinoxalinone derivative with a benzyl-substituted tetraazole. The reaction conditions often require the use of strong acids or bases, as well as elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,3-triazole: A similar compound with a triazole ring instead of a tetraazole ring.

    Quinoxaline derivatives: Compounds with a similar quinoxaline core but different substituents.

    Benzyl-substituted heterocycles: Compounds with a benzyl group attached to various heterocyclic cores.

Uniqueness

The uniqueness of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone lies in its combination of a quinoxalinone core with a benzyl-substituted tetraazole ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16-11-23(15-9-5-4-8-14(15)19-16)17(26)12-27-18-20-21-22-24(18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBNRUDOGMKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 2
Reactant of Route 2
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 3
Reactant of Route 3
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 4
Reactant of Route 4
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 5
Reactant of Route 5
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Reactant of Route 6
Reactant of Route 6
4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE

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